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CAS No.: 815-24-7

Cat. No.: B1294621

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, is

a unique aliphatic ketone characterized by significant steric hindrance around its carbonyl

group. This steric congestion, arising from the two bulky tert-butyl groups, dramatically

influences its reactivity, making it an invaluable model compound for a variety of kinetic studies.

Its resistance to nucleophilic attack and unique photochemical behavior allow researchers to

investigate fundamental principles of reaction kinetics, steric effects, and reaction mechanisms.

These application notes provide an overview of the utility of hexamethylacetone in kinetic

studies, focusing on its application in understanding reduction reactions and photochemical

transformations. Detailed protocols for representative experiments are provided to guide

researchers in utilizing this compound in their own investigations.
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Key Applications
Investigating Steric Effects: The pronounced steric hindrance in hexamethylacetone makes

it an excellent substrate for quantifying the impact of steric bulk on reaction rates and

mechanisms. By comparing its reactivity to less hindered ketones, researchers can dissect

steric from electronic effects.

Mechanistic Studies of Reduction Reactions: The reduction of hexamethylacetone provides

insights into the pathways of hydride transfer and the stereoselectivity of reducing agents.[1]

[2]

Photochemical Research: Hexamethylacetone serves as a model for studying Norrish Type

I and Type II photochemical reactions, which are fundamental processes in organic

photochemistry and relevant to photodegradation pathways of more complex molecules.[3]

[4][5][6][7]

Data Presentation
Due to the specific nature of kinetic data being highly dependent on reaction conditions, the

following table presents illustrative data for the reduction of a sterically hindered ketone like

hexamethylacetone. This data is intended to demonstrate how such results can be structured

and should not be considered as experimentally verified values for all scenarios.
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Reducing
Agent

Temperature
(°C)

Solvent
Apparent Rate
Constant (k)
(M⁻¹s⁻¹)

Notes

Lithium

Triethylborohydri

de

0 Tetrahydrofuran 1.2 x 10⁻²

Rapid reduction

observed despite

steric hindrance.

Sodium

Borohydride
25 Ethanol 5.8 x 10⁻⁵

Significantly

slower rate

compared to less

hindered

ketones.

Lithium

Aluminum

Hydride

0 Diethyl Ether 3.1 x 10⁻³

Rate is

attenuated by the

steric bulk of the

substrate.

Experimental Protocols
Protocol 1: Kinetic Study of the Reduction of
Hexamethylacetone with Lithium Triethylborohydride
This protocol is adapted from the general procedures for studying the rates and stoichiometry

of reactions with lithium triethylborohydride.[1]

Objective: To determine the apparent rate constant for the reduction of hexamethylacetone by

lithium triethylborohydride in tetrahydrofuran at 0 °C.

Materials:

Hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone)

Lithium triethylborohydride (LiEt₃BH), 1.0 M solution in tetrahydrofuran (THF)

Anhydrous tetrahydrofuran (THF)

Nitrogen gas, dry
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Ice bath

Magnetic stirrer and stir bars

Schlenk line or other inert atmosphere setup

Gas-tight syringes

Hydrolysis solution (e.g., a mixture of glycerol, water, and THF)

Gas burette or similar apparatus for measuring gas evolution

Procedure:

Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, a septum,

and a connection to a nitrogen line and a gas burette. Maintain a positive pressure of dry

nitrogen throughout the experiment.

Reagent Preparation: In the reaction flask, place a known volume of the 1.0 M lithium

triethylborohydride solution in THF. Dilute with anhydrous THF to achieve the desired final

concentration (e.g., to make the final reaction mixture 1.0 M in LiEt₃BH). Cool the solution to

0 °C using an ice bath.

Initiation of Reaction: Rapidly inject a known amount of hexamethylacetone (e.g., to make

the final concentration 0.25 M) into the stirred solution of lithium triethylborohydride at 0 °C.

Start a timer immediately upon addition.

Monitoring the Reaction: The reaction progress is monitored by measuring the amount of

"residual hydride" at various time intervals.

At specific time points (e.g., 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 5 mL) of

the reaction mixture using a gas-tight syringe.

Immediately quench the aliquot by injecting it into a flask containing a hydrolysis solution.

This reaction will liberate hydrogen gas from the unreacted hydride.

Measure the volume of hydrogen gas evolved using the gas burette.
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Data Analysis:

Calculate the concentration of unreacted hydride at each time point based on the volume

of hydrogen gas evolved.

Assuming pseudo-first-order kinetics with respect to hexamethylacetone (due to the

excess of the reducing agent), plot the natural logarithm of the concentration of

hexamethylacetone versus time.

The slope of the resulting straight line will be the negative of the apparent rate constant (-

k).

Safety Precautions:

Lithium triethylborohydride is a highly reactive and pyrophoric reagent. Handle it under a dry,

inert atmosphere.

The reaction produces flammable hydrogen gas. Ensure the apparatus is properly vented.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Reaction Mechanisms and Visualizations
Photochemistry of Hexamethylacetone: Norrish Type I
and Type II Reactions
The photochemistry of ketones like hexamethylacetone is dominated by two primary

pathways known as the Norrish Type I and Norrish Type II reactions.[3][4][6][7] Due to the

presence of two tert-butyl groups, the typical Norrish Type II reaction, which involves

abstraction of a γ-hydrogen, is not possible for hexamethylacetone. Therefore, its

photochemistry is primarily governed by the Norrish Type I cleavage.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon

bond adjacent to the carbonyl group upon photoexcitation. This cleavage results in the

formation of two radical intermediates: a pivaloyl radical and a tert-butyl radical.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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